2-Bromo-4-hydroxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-hydroxybenzenesulfonamide is an organosulfur compound with the molecular formula C6H6BrNO3S. It is characterized by the presence of a bromine atom, a hydroxyl group, and a sulfonamide group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-hydroxybenzenesulfonamide typically involves the bromination of 4-hydroxybenzenesulfonamide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position of the benzene ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-hydroxybenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The sulfonamide group can be reduced to form sulfonic acids or other reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of quinones or sulfonic acids.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
2-Bromo-4-hydroxybenzenesulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-4-hydroxybenzenesulfonamide is primarily related to its sulfonamide group. Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. By inhibiting this enzyme, sulfonamides prevent the production of folic acid, which is essential for bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzenesulfonamide: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Bromo-4-nitrobenzenesulfonamide: Contains a nitro group instead of a hydroxyl group, leading to different reactivity and applications.
2-Chloro-4-hydroxybenzenesulfonamide: Similar structure but with a chlorine atom instead of bromine, affecting its chemical properties and reactivity.
Uniqueness
2-Bromo-4-hydroxybenzenesulfonamide is unique due to the presence of both a bromine atom and a hydroxyl group on the benzene ring. This combination allows for a wide range of chemical transformations and applications, making it a versatile compound in synthetic chemistry and pharmaceutical research .
Properties
Molecular Formula |
C6H6BrNO3S |
---|---|
Molecular Weight |
252.09 g/mol |
IUPAC Name |
2-bromo-4-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C6H6BrNO3S/c7-5-3-4(9)1-2-6(5)12(8,10)11/h1-3,9H,(H2,8,10,11) |
InChI Key |
IXSIATDUMCPKMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)Br)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.